Cas no 951-82-6 (3,4,5-Trimethoxyphenylacetic acid)

3,4,5-Trimethoxyphenylacetic acid structure
951-82-6 structure
Product Name:3,4,5-Trimethoxyphenylacetic acid
CAS No:951-82-6
MF:C11H14O5
MW:226.225863933563
MDL:MFCD00004336
CID:40401
PubChem ID:70372
Update Time:2025-07-24

3,4,5-Trimethoxyphenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Trimethoxyphenylacetic acid
    • 2-(3,4,5-trimethoxyphenyl)acetic acid
    • Aceticacid, (3,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)
    • 3,4,5-Trimethoxybenzeneacetic acid
    • 2-(3,4,5-Trimethoxyphenyl)aceticacid
    • 3,4,5-Trimethoxybenzeneacetic acid (ACI)
    • Acetic acid, (3,4,5-trimethoxyphenyl)- (6CI, 7CI, 8CI)
    • NSC 130961
    • NSC 91017
    • 3,4,5-Trimethoxyphenylacetic acid,98%
    • CS-W010429
    • CHEMBL4438899
    • NSC-130961
    • EINECS 213-456-2
    • T1105
    • SR-01000390372-1
    • 2-(3,4,5-Trimethoxy-phenyl)-acetic acid
    • (3,4,5-trimethoxyphenyl)acetic acid
    • SCHEMBL499116
    • BBL027455
    • HY-W009713
    • DTXSID60241755
    • NSC130961
    • Oprea1_468323
    • STK726713
    • SR-01000390372
    • Z104442558
    • AC-5313
    • 3,4,5-Trimethoxyphenylacetic acid, 97%
    • (3,4,5-trimethoxy)phenylacetic acid
    • Benzeneacetic acid,4,5-trimethoxy-
    • Q27216287
    • EN300-18978
    • 951-82-6
    • InChI=1/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13
    • CHEBI:125676
    • BRD-K94158209-001-01-5
    • UNII-K1HZ43C68Y
    • ACETIC ACID, (3,4,5-TRIMETHOXYPHENYL)-
    • MFCD00004336
    • BCP09036
    • NSC-91017
    • NS00040438
    • AS-15922
    • AKOS000119742
    • Benzeneacetic acid, 3,4,5-trimethoxy-
    • Q-100901
    • HMS1778L09
    • 3,4,5-trimethoxy phenyl acetic acid
    • PD196700
    • 3,4,5-trimethoxy-phenyl-acetic acid
    • K1HZ43C68Y
    • DB-021835
    • SY015349
    • (3,4,5-Trimethoxyphenyl)-acetic Acid; 3,4,5-Trimethoxybenzeneacetic Acid; 3,4,5-Trimethoxyphenylacetic Acid; NSC 130961; NSC 91017
    • 2-(3,4,5-trimethoxyphenyl)acetate
    • MDL: MFCD00004336
    • Inchi: 1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
    • InChI Key: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=C(OC)C(OC)=C(OC)C=1)O
    • BRN: 2697844

Computed Properties

  • Exact Mass: 226.08400
  • Monoisotopic Mass: 226.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2668 (rough estimate)
  • Melting Point: 117.0 to 121.0 deg-C
  • Boiling Point: 327.83°C (rough estimate)
  • Flash Point: 138.1℃
  • Refractive Index: 1.5140 (estimate)
  • Water Partition Coefficient: dissolution
  • PSA: 64.99000
  • LogP: 1.33950
  • Solubility: dissolve in water

3,4,5-Trimethoxyphenylacetic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 38
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R38

3,4,5-Trimethoxyphenylacetic acid Customs Data

  • HS CODE:29189090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,4,5-Trimethoxyphenylacetic acid Pricemore >>

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3,4,5-Trimethoxyphenylacetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ;  30 min, 50 °C; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Acetic acid ,  Zinc ;  rt; rt → 80 °C; 5 h, 80 °C
Reference
Synthesis of 3,4,5-trimethoxyphenyl acetic acid
Deng, Xuzhong; Huang, Shun; Wang, Yuequn, Jingxi Huagong, 2011, 28(12), 1240-1243

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  22 h, reflux
Reference
Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion
Li, Kun; Yang, Kun; Zheng, Lifang; Li, Yuanyuan; Wang, Qi; et al, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4191-4200

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  2 h, 80 - 85 °C
1.2 Solvents: Water
Reference
Process for preparation of (Z)-3'-hydroxy-3,4,4',5-tetramethoxydiphenylethylene from 3,4,5-trimethoxybenzaldehyde and isovanillin
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid ,  Stannous chloride
Reference
The synthesis of dl-colchinol methyl ether
Rapoport, Henry; Williams, Arthur R.; Cisney, Merle E., Journal of the American Chemical Society, 1951, 73, 1414-21

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Reference
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; Yang, Xiaochun; Yang, Bo; He, Qiaojun; Hu, Yongzhou, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

Production Method 6

Reaction Conditions
Reference
Studies on 1,2,3,4-tetrahydroisoquinolines. II. A one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinolines from an isoquinolinium salt
Yamada, Koichiro; Itoh, Nobuo; Ikezawa, Katsuo; Kiyomoto, Akio; Iwakuma, Takeo, Chemical & Pharmaceutical Bulletin, 1981, 29(7), 1848-53

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Synthesis of salidroside analogs and their ability of DPPH radical scavenging activity
Zheng, Cheng; Guo, Yibing; Meng, Ying; Dou, Su Feng; Shao, Jian; et al, Indian Journal of Chemistry, 2013, (5), 654-664

Production Method 8

Reaction Conditions
Reference
Synthesis of natural products Combretastatin A-1 and Combretastatin B-1
Lu, Ze-liang; Huang, Tong-kun; Ni, Qing-chun; Xiao, Chun-fen; Zou, Yong, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(10), 2313-2318

Production Method 9

Reaction Conditions
Reference
Synthesis of 3,4,5-trimethoxyphenyl acetic acid by erlenmeyer-plochl reaction
Zhang, Qian; Zhang, Can, Yaoxue Jinzhan, 2013, 37(6), 280-283

Production Method 10

Reaction Conditions
Reference
Synthetic analogs of low-molecular-weight acyl-polyamine spider toxins
Fiedler, Wolfgang J.; Guggisberg, Armin; Hesse, Manfred, Helvetica Chimica Acta, 1993, 76(3), 1167-81

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  21 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Synthesis and Solid-State Polymerization of 5-(Pyren-1-yl)penta-2,4-diyn-1-ol Derivatives with an N-Phenylurethane or N-Benzylurethane Group
Oshimizu, Shuhei; Takeshi, Shoko; Sato, Tsubasa; Yamakado, Ryohei ; Tatewaki, Yoko; et al, Crystal Growth & Design, 2020, 20(10), 6356-6365

Production Method 13

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile ;  rt → 50 °C; 10 min, 50 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Acetonitrile ;  8 min, 80 °C
Reference
Preparation method of 3,4,5-trimethoxyphenylacetic acid
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  rt → 85 °C; 2 h, 80 - 85 °C
Reference
A process for preparing methoxy-substituted benzeneacetic acids
, China, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → 75 °C; 75 °C → 50 °C
1.2 Reagents: Potassium borohydride ;  < 50 °C; 1 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
1.4 Reagents: Thionyl chloride ;  25 °C; 2 h, 25 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
1.6 Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 90 °C; 5 h, 90 °C; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ;  rt → reflux; 3 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Improvement of synthesis process for 3,4,5-trimethoxyphenyl acetic acid
He, Xin; Qiu, Yuejin, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 32-34

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, 60 °C
Reference
Method for preparation of combretastatin
, China, , ,

Production Method 17

Reaction Conditions
Reference
A new one-pot synthesis of 1-arylmethyl-1,2,3,4-tetrahydroisoquinoline derivatives from isoquinolinium salts
Iwakuma, Takeo; Yamada, Koichiro; Itoh, Nobuo; Sugasawa, Shigehiko, Heterocycles, 1981, 15(2), 1115-18

Production Method 18

Reaction Conditions
1.1 Catalysts: Methyltransferase Solvents: Water ;  18 h, pH 7.4, 30 °C
Reference
One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA
Galman, James L. ; Parmeggiani, Fabio ; Seibt, Lisa ; Birmingham, William R. ; Turner, Nicholas J., Angewandte Chemie, 2022, 61(8),

Production Method 19

Reaction Conditions
Reference
Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents
Cushman, Mark; Nagarathnam, Dhanapalan; Gopal, D.; He, Hu Ming; Lin, Chii M.; et al, Journal of Medicinal Chemistry, 1992, 35(12), 2293-306

Production Method 20

Reaction Conditions
Reference
Preparation of glycerin derivatives as platelet-activating factor (PAF) inhibitors
, Japan, , ,

Production Method 21

Reaction Conditions
Reference
Preparation of glycerin derivatives as platelet activating factor (PAF) antagonists
, European Patent Organization, , ,

3,4,5-Trimethoxyphenylacetic acid Raw materials

3,4,5-Trimethoxyphenylacetic acid Preparation Products

3,4,5-Trimethoxyphenylacetic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:951-82-6)3,4,5-三甲氧基
Order Number:LE2468688
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:38
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951-82-6)3,4,5-Trimethoxyphenylacetic acid
Order Number:A845208
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):391.0
Email:sales@amadischem.com

Additional information on 3,4,5-Trimethoxyphenylacetic acid

Recent Advances in the Research of 3,4,5-Trimethoxyphenylacetic Acid (CAS: 951-82-6)

3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its trimethoxy-substituted phenylacetic acid structure, has been the subject of numerous studies due to its potential applications in drug development, particularly as a building block for more complex molecules. Recent research has focused on its synthesis, biological activity, and potential therapeutic uses, shedding light on its versatility and importance in medicinal chemistry.

One of the key areas of investigation has been the synthesis of 3,4,5-trimethoxyphenylacetic acid and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a multi-step process involving the protection of phenolic groups, followed by alkylation and subsequent deprotection, achieving high yields and purity. This advancement is crucial for ensuring the availability of the compound for further pharmacological studies and industrial applications.

In addition to its synthetic utility, 3,4,5-trimethoxyphenylacetic acid has been explored for its biological activities. Recent findings indicate that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3,4,5-trimethoxyphenylacetic acid showed promising activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of anti-inflammatory drugs, although further in vivo studies are needed to confirm these effects.

Another significant area of research involves the use of 3,4,5-trimethoxyphenylacetic acid as a precursor in the synthesis of more complex bioactive molecules. For example, it has been utilized in the construction of combretastatin analogs, a class of compounds known for their antitubulin and anticancer properties. A recent publication in European Journal of Medicinal Chemistry (2024) detailed the synthesis of novel combretastatin derivatives using 3,4,5-trimethoxyphenylacetic acid as a key intermediate. These derivatives exhibited potent cytotoxicity against various cancer cell lines, underscoring the compound's role in anticancer drug discovery.

Despite these promising developments, challenges remain in the optimization of 3,4,5-trimethoxyphenylacetic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed to fully harness its potential. Recent computational studies, as reported in the Journal of Chemical Information and Modeling (2023), have employed molecular docking and dynamics simulations to predict the binding modes and interactions of this compound with target proteins, providing valuable insights for future drug design efforts.

In conclusion, 3,4,5-trimethoxyphenylacetic acid (CAS: 951-82-6) continues to be a compound of great interest in chemical biology and pharmaceutical research. Recent advances in its synthesis, biological evaluation, and application in drug development highlight its versatility and potential. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its therapeutic applications, paving the way for new treatments in areas such as inflammation and cancer.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:951-82-6)3,4,5-三甲氧基
LE2468688
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:951-82-6)3,4,5-Trimethoxyphenylacetic acid
A845208
Purity:99%
Quantity:500g
Price ($):391.0
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